Crystal Packing Architecture: Centrosymmetric Dimer vs. Zigzag Chain vs. Flip-Disordered Monomer
In the solid state, 2-acetyl-3-methoxythiophene forms discrete centrosymmetric dimers. The inter-ring centroid distance within each dimer pair is 3.835 Å [1]. This packing stands in direct contrast to 3-methoxythiophene, which crystallizes as infinite zigzag chains propagated by S···O contacts [1], and to 3-acetylthiophene, which exhibits flip-type ring disorder (occupancy ratio 0.848:0.152) and forms sheets via C–H···π hydrogen bonds [2]. The absence of disorder in 2-acetyl-3-methoxythiophene indicates a single well-defined conformation stabilized by the interplay of both substituents.
| Evidence Dimension | Solid-state supramolecular architecture — inter-ring centroid separation |
|---|---|
| Target Compound Data | 3.835 Å centrosymmetric dimer pair |
| Comparator Or Baseline | 3-Methoxythiophene: infinite zigzag chain (no discrete dimer) [1]; 3-Acetylthiophene: flip-disordered, sheets with C–H···π bonds [2] |
| Quantified Difference | 3.835 Å discrete dimer vs. infinite chain vs. disordered sheet; disorder occupancy ratio 0.848:0.152 in 3-acetylthiophene vs. 0 in target |
| Conditions | Single-crystal X-ray diffraction at low temperature; 2-methoxythiophene and 3-methoxythiophene crystals grown in situ on diffractometer from liquid samples |
Why This Matters
A compound that crystallizes as a well-defined dimer without disorder offers higher reproducibility in co-crystallization screening and polymorph studies compared to analogs with intrinsic crystallographic disorder.
- [1] Blake, A. J. et al. (1999). Acta Cryst. B, 55, 963–974. DOI: 10.1107/S0108768199003547. View Source
- [2] Rozycka-Sokolowska, E., Borowski, A., & Marciniak, B. (2011). 1-(Thiophen-3-yl)ethanone. Acta Cryst. C, 67, o211–o213. DOI: 10.1107/S010827011101506X. View Source
